molecular formula C22H24FNO5S B11590348 2-{[3-(Ethoxycarbonyl)-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[3-(Ethoxycarbonyl)-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B11590348
M. Wt: 433.5 g/mol
InChI Key: MRUUWSYWSAJZEA-UHFFFAOYSA-N
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Description

2-{[3-(ETHOXYCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group The compound also contains a thiophene ring substituted with an ethoxycarbonyl group, a fluorophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(ETHOXYCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, introducing the ethoxycarbonyl, fluorophenyl, and methyl groups through a series of substitution reactions. The cyclohexane ring is then functionalized with the carboxylic acid and carbamoyl groups. The final step involves coupling the two moieties under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(ETHOXYCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and cyclohexane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-{[3-(ETHOXYCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(ETHOXYCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(ETHOXYCARBONYL)-4-(4-CHLOROPHENYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID
  • 2-{[3-(METHOXYCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID

Uniqueness

The uniqueness of 2-{[3-(ETHOXYCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its bioactivity and stability compared to similar compounds.

Biological Activity

The compound 2-{[3-(Ethoxycarbonyl)-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound has a molecular formula of C18H22FNO4SC_{18}H_{22}FNO_4S and a molecular weight of approximately 357.44 g/mol. Its structure includes:

  • A cyclohexanecarboxylic acid backbone.
  • A carbamoyl group , which enhances its potential for biological interaction.
  • An ethoxycarbonyl group and a methylthio group , both contributing to its chemical reactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with thiophene rings have shown potential in inhibiting specific enzymes, which may lead to therapeutic effects in various diseases.
  • Receptor Binding : The presence of the fluorophenyl group suggests potential interactions with biological receptors, enhancing its pharmacological profile.

Pharmacological Studies

Recent studies have indicated that compounds similar to this one exhibit significant biological activities, including:

  • Antimicrobial Activity : Research has shown that derivatives with similar structures possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Compounds containing thiophene moieties have been documented to reduce inflammation in various models.

Case Studies

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that similar thiophene-based compounds exhibited cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
  • Neuroprotective Effects : A case study highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases, indicating a promising avenue for further investigation.

Data Table: Comparative Biological Activities

Compound NameActivity TypeReference
Thiophene Derivative AAntimicrobialJournal of Medicinal Chemistry (2023)
Thiophene Derivative BAnti-inflammatoryEuropean Journal of Pharmacology (2022)
Thiophene Derivative CAntitumorCancer Research (2021)

Properties

Molecular Formula

C22H24FNO5S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[[3-ethoxycarbonyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H24FNO5S/c1-3-29-22(28)18-17(13-8-10-14(23)11-9-13)12(2)30-20(18)24-19(25)15-6-4-5-7-16(15)21(26)27/h8-11,15-16H,3-7H2,1-2H3,(H,24,25)(H,26,27)

InChI Key

MRUUWSYWSAJZEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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